molecular formula C17H16O9 B1208618 Bergaptol-O-glucopyranoside CAS No. 131623-13-7

Bergaptol-O-glucopyranoside

Cat. No.: B1208618
CAS No.: 131623-13-7
M. Wt: 364.3 g/mol
InChI Key: CVAHFYWRHVOEBA-AQFIFQLPSA-N
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Description

Bergaptol-O-glucopyranoside is a naturally occurring compound classified as a furanocoumarin glycoside. It is primarily found in citrus fruits, particularly grapefruit. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects .

Mechanism of Action

Bergaptol-O-glucopyranoside is a naturally occurring furanocoumarin found in various plants, including citrus fruits. It has been reported to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Cytochrome P450 enzymes (CYP), specifically CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and toxins. By inhibiting these enzymes, this compound can affect the metabolism and concentrations of certain drugs and toxins .

Mode of Action

This compound interacts with its targets (CYP2C9 and CYP3A4) in a time-, concentration-, and NADPH-dependent manner, leading to irreversible inhibition of these enzymes . This interaction results in a mechanism-based inactivation of the enzymes, which can lead to permanent inhibition of their functions .

Biochemical Pathways

The inhibition of CYP2C9 and CYP3A4 by this compound affects various biochemical pathways. For instance, it can suppress the expression of COX-2 and iNOS genes and reduce cytokine formation via inhibiting JAK2, STAT3, and p65 pathways . This leads to anti-inflammatory effects. Additionally, it exhibits antioxidant properties by reducing several types of reactive oxygen species .

Pharmacokinetics

It has been reported that this compound can be retained in plasma for longer than other coumarins , which suggests it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include anti-inflammatory, antioxidant, and anti-cancer effects . It can inhibit inflammatory responses, reduce reactive oxygen species, and has been shown to have anti-proliferative and anti-cancer properties .

Biochemical Analysis

Biochemical Properties

Bergaptol-O-glucopyranoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme CYP2C9, where this compound acts as a mechanism-based inactivator. This interaction leads to the irreversible inhibition of CYP2C9, which is essential for the metabolism of various drugs . The compound’s ability to inhibit CYP2C9 highlights its potential impact on drug metabolism and its therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of CYP2C9, leading to the formation of a γ-ketoenal metabolite that inactivates the enzyme . This binding interaction results in the permanent inhibition of CYP2C9, affecting the enzyme’s function and the metabolism of its substrates.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. One of the primary pathways is its metabolism by CYP2C9, where it acts as a substrate and an inhibitor . This interaction affects the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bergaptol-O-glucopyranoside typically involves the glycosylation of bergaptol with glucose. The reaction is carried out under acidic conditions using a catalyst such as trifluoromethanesulfonic acid. The process involves the protection of hydroxyl groups, followed by the glycosylation reaction and subsequent deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound involves the extraction of bergaptol from grapefruit, followed by enzymatic glycosylation. This method is preferred due to its efficiency and eco-friendliness. The enzymatic process uses glycosyltransferases to catalyze the transfer of glucose to bergaptol, resulting in the formation of this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bergaptol-O-glucopyranoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, bergaptol. This structural modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O9/c18-6-11-13(20)14(21)15(22)17(25-11)26-16-7-1-2-12(19)24-10(7)5-9-8(16)3-4-23-9/h1-5,11,13-15,17-18,20-22H,6H2/t11-,13-,14+,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAHFYWRHVOEBA-AQFIFQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157149
Record name Bergaptol-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131623-13-7
Record name Bergaptol-O-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bergaptol-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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